molecular formula C24H27NO3 B5917129 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one

8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No. B5917129
M. Wt: 377.5 g/mol
InChI Key: QKFSABWPXDOIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one, also known as CEP, is a synthetic compound that has gained significant attention in the scientific community for its potential use as a research tool. CEP has been shown to have a range of biochemical and physiological effects, making it a valuable compound for studying various biological processes. In

Mechanism of Action

8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various signaling pathways. The inhibition of GSK-3β by 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has been shown to have a range of effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Biochemical and Physiological Effects
8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects, including the regulation of cell growth and differentiation, the modulation of inflammatory responses, and the promotion of neuroprotective effects. 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one in lab experiments is its specificity for GSK-3β. 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has been shown to have minimal effects on other kinases, making it a valuable tool for studying the specific role of GSK-3β in various biological processes. Additionally, 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is relatively stable and can be easily synthesized in the lab.
However, there are also limitations to using 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one in lab experiments. One limitation is its potential toxicity, particularly at high concentrations. Additionally, 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the specific signaling pathways and biological processes that are affected by 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one. Finally, there is potential for the development of new analogs of 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one that may have improved efficacy and reduced toxicity.
Conclusion
In conclusion, 8-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic compound that has gained significant attention for its potential use as a research tool. 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has a range of biochemical and physiological effects, making it a valuable compound for studying various biological processes. While there are limitations to using 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one in lab experiments, its specificity for GSK-3β and relative stability make it a valuable tool for studying specific signaling pathways and biological processes. Future research on 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one may lead to the development of new therapeutic agents and a deeper understanding of the specific role of GSK-3β in various biological processes.

Synthesis Methods

The synthesis of 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-phenylcoumarin with cyclohexylmethylamine and ethyl chloroformate. The reaction takes place in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to yield pure 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one.

Scientific Research Applications

8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has been used in a range of scientific research applications, including studies on cell signaling pathways, protein-protein interactions, and gene expression. 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of a protein called glycogen synthase kinase-3β (GSK-3β), which plays a role in a variety of cellular processes, including cell proliferation and differentiation. By inhibiting GSK-3β, 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one can modulate various signaling pathways, making it a useful tool for studying these pathways.

properties

IUPAC Name

8-[[cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-2-25(18-11-7-4-8-12-18)16-21-22(26)14-13-19-20(15-23(27)28-24(19)21)17-9-5-3-6-10-17/h3,5-6,9-10,13-15,18,26H,2,4,7-8,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFSABWPXDOIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.